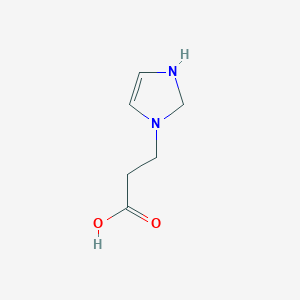![molecular formula C26H18BrNS B12830353 N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is a complex organic compound that features a brominated biphenyl group and a benzo[b]thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine typically involves multiple steps, starting with the preparation of the brominated biphenyl and benzo[b]thiophene intermediates. One common method involves the palladium-catalyzed cross-coupling reaction between 4-bromo-1,1’-biphenyl and a suitable benzo[b]thiophene derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the biphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzo[b]thiophene moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium or nickel catalysts, along with ligands and bases, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the benzo[b]thiophene moiety .
Wissenschaftliche Forschungsanwendungen
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Electronics: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: A simpler brominated biphenyl compound used in similar applications.
Benzo[b]thiophene: A core structure in many organic electronic materials.
N-Phenylbenzo[b]thiophen-3-amine: A related compound without the brominated biphenyl group.
Uniqueness
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is unique due to its combination of a brominated biphenyl group and a benzo[b]thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C26H18BrNS |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C26H18BrNS/c27-21-14-10-19(11-15-21)20-12-16-23(17-13-20)28(22-6-2-1-3-7-22)25-18-29-26-9-5-4-8-24(25)26/h1-18H |
InChI-Schlüssel |
BNPXUZMFYVIIRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CSC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)



![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)






![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)


